2,4,6-trimethylheptane physical and chemical properties
2,4,6-trimethylheptane physical and chemical properties
An In-depth Technical Guide to 2,4,6-Trimethylheptane: Properties, Characterization, and Handling
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethylheptane (CAS No. 2613-61-8), a branched-chain alkane with significant applications in research and industry.[1][2] As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical insights into its handling, safety, and analytical characterization. The guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, moving from its molecular identity to its macroscopic properties and experimental determination. We will cover its structural and physical properties, spectroscopic signature, a detailed experimental protocol for boiling point determination, and essential safety protocols.
Introduction and Molecular Identity
2,4,6-trimethylheptane is a saturated hydrocarbon belonging to the alkane family, specifically a decane isomer (C10H22).[1][3] Its branched structure, featuring three methyl groups along a seven-carbon chain, imparts distinct physical properties compared to its straight-chain isomer, n-decane. This branching lowers the melting and boiling points and alters its viscosity and density. These characteristics make it a valuable compound, often utilized as a reference standard in various analytical techniques, including gas chromatography and in studies related to petroleum and environmental analysis.[2][3] Understanding its fundamental properties is crucial for its effective application and safe handling in a laboratory setting.
Molecular Structure and Identifiers
The unique arrangement of atoms in 2,4,6-trimethylheptane dictates its behavior. The IUPAC name precisely describes the location of the methyl (CH3) substituents at the 2nd, 4th, and 6th carbon positions of the main heptane chain.
Caption: Molecular structure of 2,4,6-trimethylheptane.
For unambiguous identification and data retrieval, a standardized set of identifiers is used across chemical databases and regulatory frameworks.
| Identifier | Value | Source |
| IUPAC Name | 2,4,6-trimethylheptane | [1] |
| CAS Number | 2613-61-8 | [3] |
| Molecular Formula | C10H22 | [1][4] |
| Molecular Weight | 142.28 g/mol | [1][4] |
| Canonical SMILES | CC(C)CC(C)CC(C)C | [1][5] |
| InChI | InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3 | [3][5] |
| InChIKey | YNLBBDHDNIXQNL-UHFFFAOYSA-N | [3][5] |
Physicochemical Properties
The physical and chemical properties of 2,4,6-trimethylheptane are summarized below. These values are critical for designing experiments, developing formulations, and ensuring safe handling.
Physical Properties
| Property | Value | Conditions | Source |
| Boiling Point | 145 to 149 °C | @ 760 mm Hg | [6][7] |
| Flash Point | 36.67 °C (98.00 °F) | Tag Closed Cup | [6] |
| Vapor Pressure | 5.213 mmHg | @ 25 °C (estimated) | [6] |
| Refractive Index | 1.406 | @ 20 °C | [7] |
| Solubility | Insoluble in water (1.2 mg/L @ 25°C, est.); Soluble in alcohol | [6] | |
| logP (o/w) | 5.334 (estimated) | [6] |
Chemical Properties and Reactivity
As a saturated branched alkane, 2,4,6-trimethylheptane is relatively inert under standard laboratory conditions. Its chemistry is characterized by:
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Combustion: Like all hydrocarbons, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing significant energy.
-
Free-Radical Halogenation: In the presence of UV light, it can react with halogens (e.g., Cl2, Br2) in a free-radical substitution reaction. The substitution will preferentially occur at the tertiary carbons (positions 2, 4, and 6) due to the higher stability of the resulting tertiary radical intermediate.
-
Stability: It is chemically stable under normal storage and handling conditions, which makes it an excellent reference material and solvent for non-polar compounds.[8] It is incompatible with strong oxidizing agents.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint for the identification and purity assessment of 2,4,6-trimethylheptane.
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Infrared (IR) Spectroscopy: The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. Key expected peaks include strong C-H stretching just below 3000 cm⁻¹ and C-H bending vibrations for methyl (-CH3) and methylene (-CH2-) groups around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of a doublet around 1370 cm⁻¹ is characteristic of a gem-dimethyl group (isopropyl group), which is present at the end of the chain.[3]
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 2,4,6-trimethylheptane will fragment in a predictable pattern. The molecular ion peak (M+) at m/z = 142 may be weak or absent. Common fragments would arise from the cleavage of C-C bonds, particularly at the branching points, leading to stable carbocations. Expected fragments include losses of methyl (M-15), ethyl (M-29), propyl (M-43), and isobutyl (M-57) groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR would be complex due to the diastereotopic nature of some protons. However, one would expect to see distinct signals for the different types of methyl protons and methine protons, with chemical shifts in the typical alkane region of ~0.8-1.7 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom, providing clear evidence of the branching structure.
-
Experimental Protocol: Boiling Point Determination by Distillation
This protocol outlines the determination of the atmospheric boiling point of 2,4,6-trimethylheptane. This is a fundamental technique for verifying the purity of a liquid sample.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a pure substance, this occurs over a narrow temperature range. A broad boiling range typically indicates the presence of impurities.
Methodology: Simple distillation.
Materials:
-
2,4,6-trimethylheptane sample (>95% purity)
-
Round-bottom flask (50 mL)
-
Distillation head (still head)
-
Thermometer (-10 to 200 °C range) with adapter
-
Liebig condenser
-
Receiving flask (25 mL)
-
Heating mantle with controller
-
Boiling chips
-
Clamps and support stands
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Clamp the round-bottom flask securely to a support stand.
-
Sample Preparation: Add ~20 mL of 2,4,6-trimethylheptane and 2-3 boiling chips to the round-bottom flask. The boiling chips are crucial for preventing bumping and ensuring smooth boiling.
-
Thermometer Placement: Insert the thermometer into the still head. The top of the thermometer bulb must be positioned just below the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid, not the superheated vapor.
-
Condenser Connection: Attach the condenser to the still head and the receiving flask. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain. Water must flow against gravity for efficient cooling.
-
Heating: Place the heating mantle under the flask. Begin heating gently. The goal is a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue monitoring the temperature. For a pure compound, the temperature should remain constant throughout the distillation.
-
Boiling Point Range: Record the temperature range from the first drop until just before the last drop is distilled. Do not distill to dryness to avoid the formation of potentially explosive peroxides and overheating the flask.
-
Shutdown: Once the distillation is complete, turn off and lower the heating mantle. Allow the apparatus to cool completely before disassembly.
Caption: Workflow for boiling point determination via simple distillation.
Safety and Handling
2,4,6-trimethylheptane is a hazardous chemical that requires careful handling to minimize risk.
GHS Hazard Classification: [1][9][10]
-
Flammable Liquid and Vapor (Category 3): H226 - Flammable liquid and vapour.[1][9][10]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][9][10]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][9][10]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][9][10]
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[10]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137658, 2,4,6-Trimethylheptane. Retrieved from [Link]
-
NIST (2021). 2,4,6-Trimethylheptane in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
The Good Scents Company (n.d.). 2,4,6-trimethyl heptane. Retrieved from [Link]
-
ESSLAB (n.d.). 2,4,6-Trimethylheptane. Retrieved from [Link]
-
Wikidata (2023). 2,4,6-trimethylheptane (Q5651210). Retrieved from [Link]
-
Stenutz, R. (n.d.). 2,4,6-trimethylheptane. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: Dodecane (isomers). Retrieved from [Link]
-
Monument Chemical (2018). 2,2,4,6,6- Pentamethylheptane, low peroxide (PMH) Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 2,4,6-Trimethylheptane | C10H22 | CID 137658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esslabshop.com [esslabshop.com]
- 3. Heptane, 2,4,6-trimethyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 2,4,6-trimethylheptane - Wikidata [wikidata.org]
- 6. 2,4,6-trimethyl heptane, 2613-61-8 [thegoodscentscompany.com]
- 7. 2,4,6-trimethylheptane [stenutz.eu]
- 8. carlroth.com [carlroth.com]
- 9. 2613-61-8 Cas No. | 2,4,6-Trimethylheptane | Apollo [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. monumentchemical.com [monumentchemical.com]
